![molecular formula C11H6BrNO B13184938 6-Bromobenzofuro[3,2-b]pyridine](/img/structure/B13184938.png)
6-Bromobenzofuro[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromobenzofuro[3,2-b]pyridine is a heterocyclic compound that features a fused benzofuran and pyridine ring system with a bromine atom at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzofuro[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of methyl 2-(chloromethyl)-3-furoate with salicylonitriles in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) solution at 60°C. This reaction yields methyl 2-[(cyanophenoxy)methyl]-3-furoates, which upon heating with tert-butoxide (t-BuOK) in DMF at 65°C, undergoes tandem cyclization to form the desired benzofuro[3,2-b]pyridine derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions: 6-Bromobenzofuro[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the fused ring system.
Cyclization Reactions: Further cyclization can lead to more complex polycyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzofuro[3,2-b]pyridines, while oxidation can lead to the formation of quinoline derivatives.
Scientific Research Applications
6-Bromobenzofuro[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs targeting various biological pathways, including endothelin receptor antagonists and P2X4 receptor modulators.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in studying protein-ligand interactions and as a potential inhibitor in various biochemical assays.
Mechanism of Action
The mechanism of action of 6-Bromobenzofuro[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as endothelin receptor antagonists by binding to the receptor and inhibiting its activity. The presence of the bromine atom and the fused ring system enhances its binding affinity and specificity .
Comparison with Similar Compounds
Benzofuro[3,2-c]isoquinolines: Known for their antiviral and anti-inflammatory properties.
Furo[3,2-c]pyridines: Used in reversible control of protein transport and as protein kinase inhibitors.
Quinolino and Coumarino Derivatives: Exhibit anti-inflammatory and antimicrobial activities.
Uniqueness: 6-Bromobenzofuro[3,2-b]pyridine stands out due to its specific substitution pattern and the presence of the bromine atom, which imparts unique electronic and steric properties. These characteristics make it a valuable compound for developing targeted therapies and advanced materials.
Properties
Molecular Formula |
C11H6BrNO |
|---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
6-bromo-[1]benzofuro[3,2-b]pyridine |
InChI |
InChI=1S/C11H6BrNO/c12-8-4-1-3-7-10-9(14-11(7)8)5-2-6-13-10/h1-6H |
InChI Key |
KDQFSURZNCOSMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B13184872.png)



![Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13184894.png)

![1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13184904.png)




